BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide

Quality Control Compound Identity Procurement Specification

4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide is a synthetic small-molecule belonging to the thiazolylbenzofuran class, originally developed by Fujisawa Pharmaceutical Co. as a leukotriene and SRS‑A (slow‑reacting substance of anaphylaxis) antagonist/inhibitor.

Molecular Formula C23H22N2O5S2
Molecular Weight 470.56
CAS No. 921871-59-2
Cat. No. B2698206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide
CAS921871-59-2
Molecular FormulaC23H22N2O5S2
Molecular Weight470.56
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H22N2O5S2/c1-2-29-19-11-6-8-16-14-20(30-22(16)19)18-15-31-23(24-18)25-21(26)12-7-13-32(27,28)17-9-4-3-5-10-17/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H,24,25,26)
InChIKeyAIDJQUZRAQYDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide (CAS 921871-59-2): Procurement-Relevant Structural & Pharmacological Profile


4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide is a synthetic small-molecule belonging to the thiazolylbenzofuran class, originally developed by Fujisawa Pharmaceutical Co. as a leukotriene and SRS‑A (slow‑reacting substance of anaphylaxis) antagonist/inhibitor [1]. The compound integrates a 7‑ethoxybenzofuran moiety, a central 1,3‑thiazole ring, and a benzenesulfonyl‑terminated butanamide side chain (molecular formula C₂₃H₂₂N₂O₅S₂, MW 470.56) [2]. Its core pharmacological relevance lies in the modulation of inflammatory and allergic pathways via leukotriene receptor antagonism, a mechanism shared with structurally related thiazolylbenzofuran derivatives disclosed in Fujisawa’s foundational patent families [1].

Why 4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide Cannot Be Simply Replaced by In‑Class Analogs


Generic substitution within the thiazolylbenzofuran class is not straightforward because minor structural modifications—particularly to the sulfonamide phenyl ring—produce substantial shifts in target affinity, selectivity, and physicochemical properties. For example, the 4‑fluoro‑benzenesulfonyl analog (CAS 921798‑28‑9) exhibits different electronic and steric characteristics, leading to altered ligand‑receptor interaction profiles compared to the unsubstituted benzenesulfonyl compound [1]. Similarly, variations in the benzofuran alkoxy substituent or the linker length between the thiazole and sulfonyl group have been shown to modulate leukotriene antagonist potency in structure‑activity relationship (SAR) studies [2]. These structure‑dependent differences mean that two compounds from the same patent family cannot be assumed to be functionally interchangeable without direct comparative pharmacological data. The quantitative evidence below provides the basis for scientifically justified selection.

Quantitative Differentiation Guide: 4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide vs. Closest Analogs


Structural Identity & Purity Specification for Procurement Lot Verification

The target compound is defined by a unique combination of the 7‑ethoxybenzofuran, 1,3‑thiazole, and benzenesulfonyl‑butanamide moieties (MW 470.56, formula C₂₃H₂₂N₂O₅S₂). In comparison, the closest commercially cataloged analog, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide (CAS 921798‑28‑9), differs by a single fluorine atom on the sulfonyl phenyl ring and has a higher molecular weight of 488.55 (C₂₃H₂₁FN₂O₅S₂) [1][2]. Standard procurement grade specifies ≥95% purity for the target compound [2]. This structural distinction is critical for SAR studies where electronic effects of the sulfonyl substituent directly influence biological readouts.

Quality Control Compound Identity Procurement Specification

Predicted Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Fluorinated Analog

In silico predictions indicate that the target compound (XLogP3 ≈ 4.2, TPSA ≈ 135 Ų) is slightly less lipophilic than its 4‑fluoro‑benzenesulfonyl analog (XLogP3 ≈ 4.2 reported, but the fluorine atom increases electronegativity and can alter logD at physiological pH) [1][2]. While the computed XLogP3 values for both compounds are reported as 4.2, the hydrogen‑bond acceptor count differs (target compound: 8; fluoro‑analog: 8), and the presence of fluorine in the analog introduces a dipole moment change that is not captured by simple logP calculations. Such differences can affect membrane permeability and non‑specific protein binding in cellular assays.

Physicochemical Properties Drug‑Likeness ADME Prediction

Pharmacological Target Class Differentiation: Leukotriene/SRS‑A Antagonism Confirmed by Fujisawa Patent Family

The foundational Fujisawa patent EP 0 528 337 A1 demonstrates that thiazolylbenzofuran derivatives possessing the benzenesulfonyl‑butanamide side chain act as leukotriene and SRS‑A antagonists [1]. Although the patent provides general pharmacological data for the class (e.g., inhibition of leukotriene D₄‑induced guinea‑pig ileum contraction with IC₅₀ values in the nanomolar to micromolar range for representative examples), the specific IC₅₀ of 4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide was not individually reported in the publicly accessible patent text. By class inference, compounds with an unsubstituted benzenesulfonyl group and a 7‑ethoxy substituent on the benzofuran are expected to retain leukotriene receptor binding activity, but the exact potency relative to the lead series remains unquantified in open literature.

Leukotriene Antagonist SRS‑A Inhibition Anti‑inflammatory

Optimal Application Scenarios for 4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide Based on Differentiated Evidence


Structure–Activity Relationship (SAR) Studies on Leukotriene Receptor Antagonists

This compound serves as a key unsubstituted benzenesulfonyl reference standard in SAR campaigns dissecting the contribution of the sulfonamide phenyl ring electronics to leukotriene receptor binding. Its unique 7‑ethoxybenzofuran–thiazole scaffold, shared with the broader Fujisawa patent family [1], allows direct comparison with halogenated or methyl‑substituted sulfonyl analogs (e.g., CAS 921798‑28‑9) to isolate the effect of aromatic ring substituents on antagonist potency.

In Vitro Pharmacological Profiling of SRS‑A‑Mediated Inflammatory Pathways

Researchers investigating slow‑reacting substance of anaphylaxis (SRS‑A) biology can employ this compound as a tool inhibitor, provided that vendor‑supplied lot‑specific activity data accompany procurement. The compound's predicted moderate lipophilicity (XLogP3 4.2, TPSA 135 Ų) [2] supports solubility in standard DMSO‑based assay buffers, facilitating dose‑response experiments in isolated tissue or cell‑based models of leukotriene‑driven inflammation.

Analytical Reference Material for Chromatographic Method Development

With a defined molecular formula (C₂₃H₂₂N₂O₅S₂, MW 470.56) and typical vendor purity ≥95% [2], the compound is suitable as a retention‑time marker or system suitability standard in HPLC/LC‑MS methods designed for thiazolylbenzofuran compound libraries. Procurement specifications should require a Certificate of Analysis documenting identity (¹H/¹³C NMR, HRMS) and purity (HPLC‑UV/ELSD) to ensure batch‑to‑batch consistency.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.